Acetyl-L-threonine-d5
Description
The Foundational Principles of Stable Isotope Incorporation in Biomolecules
The core principle of stable isotope labeling lies in the ability to introduce atoms with a different mass into a molecule without significantly altering its chemical properties. These "labeled" molecules can then be traced as they participate in various biological pathways.
One of the primary applications of stable isotope labeling is in metabolic flux analysis. This technique allows researchers to follow the journey of labeled substrates as they are converted into various metabolites. By analyzing the distribution of the isotope in different molecules over time, scientists can map out the intricate network of metabolic pathways and understand how they are regulated under different physiological or pathological conditions. For instance, studies have utilized stable isotope-labeled compounds to investigate metabolic adaptations in cancer cells, revealing key pathways that could be targeted for therapeutic intervention.
Isotopic dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a specific substance in a sample. This technique involves adding a known amount of an isotopically labeled version of the target molecule, known as an internal standard, to the sample. Because the labeled and unlabeled versions of the molecule have different masses, they can be distinguished by a mass spectrometer. By comparing the signal intensities of the two forms, researchers can precisely calculate the concentration of the endogenous molecule, correcting for any sample loss or variations in instrument response. This method is widely used in clinical diagnostics, environmental analysis, and drug development.
Tracing Elemental Flow within Metabolic Networks
Deuterium (B1214612) Labeling as a Strategic Tool in Biological and Chemical Studies
Deuterium (²H), a stable isotope of hydrogen, is a particularly useful tool in isotopic labeling. Its mass is double that of the common hydrogen isotope (protium, ¹H), a significant difference that makes it easily detectable by mass spectrometry.
The use of deuterium-labeled compounds as internal standards in mass spectrometry-based analyses offers several advantages. The distinct mass difference between the deuterated standard and the natural analyte prevents signal overlap, leading to higher analytical specificity and accuracy. This is especially crucial when analyzing complex biological matrices where numerous other molecules could potentially interfere with the measurement.
Advantages of Deuteration for Enhanced Analytical Specificity
Overview of Acetyl-L-threonine-d5 as a Specialized Research Reagent
This compound is a deuterated form of Acetyl-L-threonine, where five hydrogen atoms have been replaced by deuterium atoms. This specific isotopic labeling makes it an invaluable tool for a variety of research applications, particularly as an internal standard in quantitative mass spectrometry assays. Its chemical properties closely mimic those of the natural compound, allowing for accurate quantification of Acetyl-L-threonine in biological samples.
| Property | Value |
| Chemical Formula | C₆H₆D₅NO₄ |
| Molecular Weight | 166.19 g/mol |
| Isotopic Purity | Typically ≥98% |
| Physical Form | Solid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5?/m1/s1/i2D3,3D,5D |
InChI Key |
PEDXUVCGOLSNLQ-BNHQJBJBSA-N |
Isomeric SMILES |
[2H][C@@](C)(C([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
Methodological Paradigms for the Synthesis and Derivatization of Acetyl L Threonine D5
Advanced Chemical Synthesis Approaches for Stereospecific Deuterium (B1214612) Incorporation
Chemical synthesis offers robust and scalable methods for producing deuterated molecules. These approaches often provide high levels of deuterium incorporation but may require harsh reaction conditions and complex purification steps.
Precursor-Based Labeling Strategies for Threonine Derivatives
A fundamental strategy for synthesizing deuterated threonine involves the use of isotopically labeled starting materials. This de novo synthesis builds the molecular backbone with deuterium already incorporated at specific sites.
One established pathway involves the condensation of a labeled acetaldehyde (B116499) with a glycine (B1666218) derivative. For instance, 1-²H,2-¹³C acetaldehyde can be reacted with glycine, catalyzed by the enzyme threonine aldolase, to produce labeled threonine. plos.org While effective, this method can produce a mixture of stereoisomers (L-threo and L-allo) that necessitate subsequent separation. plos.org Another precursor-based approach uses deuterated 2-ketobutyrate, which can be converted to the corresponding labeled threonine through enzymatic or chemical amination steps. utoronto.ca
Once the deuterated L-threonine precursor is synthesized and purified, the final step is the introduction of the acetyl group. This is typically achieved through a standard N-acetylation reaction, for example, by treating the deuterated L-threonine with acetic anhydride (B1165640) under controlled pH conditions. This reaction yields Acetyl-L-threonine-d5, where the deuterium atoms are stably incorporated within the threonine backbone.
Table 1: Comparison of Chemical Synthesis Strategies
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Precursor-Based Synthesis | Assembly of the final molecule from smaller, pre-labeled deuterated building blocks. | High specificity of label position; predictable outcomes. | Cost and availability of deuterated precursors; may involve multi-step synthesis. plos.org |
| Regiospecific Deuteration (HIE) | Direct replacement of hydrogen with deuterium on a pre-existing molecule using a catalyst. | Fewer synthetic steps; can be applied late-stage. acs.org | Control of regioselectivity can be difficult; potential for isotope scrambling. acs.orgresearchgate.net |
Regiospecific Deuteration Techniques
Direct deuteration of an existing threonine or acetylthreonine molecule is achieved through hydrogen isotope exchange (HIE) reactions. acs.org These methods are highly attractive for their efficiency, often requiring fewer synthetic steps.
Transition metal-catalyzed HIE is a prominent technique. Catalysts based on iridium, palladium, and ruthenium have been shown to facilitate the exchange of C-H bonds with deuterium from a source like deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.commdpi.comchemrxiv.org The regioselectivity of this exchange is often controlled by a directing group on the substrate molecule, which coordinates to the metal catalyst and guides the deuteration to specific, often adjacent, positions. mdpi.comzendy.iothieme-connect.com For a threonine derivative, the carboxyl or hydroxyl group could serve as such a directing group, enabling targeted deuterium incorporation. For example, iridium(I) N-heterocyclic carbene/phosphine complexes are effective for ortho-directed HIE on aromatic compounds and could be adapted for specific C-H bonds in amino acids. thieme-connect.com
Acid-catalyzed H/D exchange represents another route. Using a deuterated acid, such as [D1]acetic acid, can promote deuterium incorporation, particularly at the α-carbon position of amino acids via the formation of a Schiff base with an aldehyde catalyst. mdpi.com However, these conditions can sometimes lead to racemization at the chiral center, requiring subsequent separation of enantiomers. mdpi.com
Enzymatic Pathways and Biocatalytic Modifications for Isotopic Enrichment
Biocatalysis leverages the high specificity and mild operating conditions of enzymes to produce isotopically labeled compounds. nih.gov This approach can overcome some of the challenges associated with chemical synthesis, such as harsh conditions and lack of stereoselectivity.
Directed Isotopic Exchange Methodologies
Enzymes can be used to directly catalyze H/D exchange on free amino acids with high site-selectivity. nih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, can facilitate the deprotonation of the α-carbon of an amino acid, allowing for deuterium exchange when the reaction is performed in D₂O. nih.govnih.gov
More advanced systems utilize dual-enzyme or dual-protein catalysis for even greater control. For instance, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of various amino acids. nih.govacs.org By controlling the presence of the partner protein, it is possible to achieve selective deuteration at either the Cα position alone or at both the Cα and Cβ positions. nih.gov This enzymatic approach avoids the need for protecting groups and often proceeds with high stereoretention, directly yielding the desired L-amino acid isotopologue from its non-labeled precursor. nih.gov
Table 2: Overview of Enzymatic Deuteration Methods
| Enzyme/System | Deuterium Source | Site of Labeling | Key Feature |
|---|---|---|---|
| PLP-dependent enzymes | D₂O | Cα-position | Efficient exchange at the alpha-carbon. nih.gov |
| DsaD Aminotransferase | D₂O | Cα-position | Selective Cα-deuteration. nih.govacs.org |
| DsaD/DsaE Dual-Protein System | D₂O | Cα and Cβ positions | Control over deuteration at both α and β sites. nih.govacs.org |
Biosynthetic Routes for L-Threonine-d5 Precursors
One of the most cost-effective methods for producing uniformly deuterated amino acids is to harness the biosynthetic machinery of microorganisms. Strains of Escherichia coli or Corynebacterium glutamicum, which are used for the industrial production of L-threonine, can be engineered and cultured in media containing a heavy isotope source. researchgate.netnih.gov
The biosynthetic pathway for L-threonine begins with aspartic acid and involves a series of five enzymatic steps catalyzed by enzymes including aspartate kinase, homoserine dehydrogenase, and threonine synthase. researchgate.netwikipedia.org By growing an L-threonine-overproducing bacterial strain in a medium where H₂O is replaced with D₂O, the organism will incorporate deuterium into the amino acids it synthesizes. This results in the production of highly deuterated L-threonine. plos.org
To enhance the efficiency and specificity of labeling, specific deuterated precursors can be added to the growth media. plos.org Once the fermentation is complete, the deuterated L-threonine is isolated from the culture broth and purified. This highly deuterated L-threonine can then be acetylated chemically as the final step to produce this compound.
Purification and Characterization of this compound for Research Purity Requirements
Following synthesis, rigorous purification and characterization are mandatory to ensure the compound meets the high purity standards required for research. The primary goals are to confirm the chemical structure, assess chemical purity, and accurately determine the isotopic enrichment and position of the deuterium labels.
Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), often with a chiral stationary phase, is used to separate the desired product from any unreacted starting materials, byproducts, or stereoisomers that may have formed during the synthesis.
Characterization relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgwikipedia.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of this compound, which will be higher than its non-labeled counterpart by the mass of the incorporated deuterium atoms. By analyzing the isotopic distribution of the molecular ion peak, MS can precisely calculate the percentage of isotopic enrichment. cernobioscience.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact location of the deuterium labels within the molecule. Since deuterium is NMR-inactive in ¹H NMR, the positions of deuteration are identified by the disappearance or reduction of signals in the ¹H NMR spectrum compared to the unlabeled compound. thieme-connect.comwikipedia.org ¹³C NMR can also provide information about the changes in the carbon environment due to the adjacent deuterium. This combination of techniques provides a complete picture of the molecule's structural integrity and isotopic labeling pattern. rsc.org
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separation of target compound from impurities; quantification of chemical purity. |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Confirmation of molecular mass; calculation of deuterium incorporation percentage. rsc.org |
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Structural Verification & Label Position | Confirmation of chemical structure; identification of specific sites of deuteration. rsc.orgwikipedia.org |
Applications of Acetyl L Threonine D5 in Quantitative Analytical and Biological Studies
Precision Quantification in Mass Spectrometry-Based Analytical Platforms
In the field of metabolomics, which involves the comprehensive measurement of all metabolites in a biological sample, precision and accuracy are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for this purpose, capable of separating and measuring analytes in complex biological mixtures. nih.govnih.gov Stable isotope-labeled compounds like Acetyl-L-threonine-d5 are indispensable tools for achieving reliable quantification with these platforms. lumiprobe.comsci-hub.se
The primary application of this compound is as an internal standard (IS) in targeted metabolomic analyses. medchemexpress.commedchemexpress.com An internal standard is a compound of known quantity added to a sample before processing. google.com Because this compound is chemically almost identical to the endogenous analyte (Acetyl-L-threonine), it behaves similarly during sample extraction, derivatization, and chromatographic separation. nih.govsci-hub.se However, due to its higher mass, the mass spectrometer can distinguish it from the unlabeled analyte. psu.edu This allows for the precise quantification of the target analyte by comparing the signal intensity of the analyte to that of the known amount of the internal standard. nih.gov
To perform quantification, a calibration curve is constructed. This involves preparing a series of standard solutions containing known concentrations of the unlabeled analyte (e.g., L-threonine or its acetylated form) and a constant, known concentration of the internal standard (this compound). acs.org The solutions are analyzed by LC-MS/MS, and the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. nih.gov A linear regression analysis is then applied to this curve. nih.govacs.org The resulting equation allows for the calculation of the unknown concentration of the analyte in a test sample based on its measured peak area ratio to the internal standard. nih.gov The use of an internal standard ensures the linearity and reliability of this quantification over a specific concentration range. acs.orgnih.gov
Biological samples such as plasma, serum, and urine are highly complex, containing numerous compounds that can interfere with the analysis. mdpi.comuts.edu.au During mass spectrometry, these other molecules can co-elute with the analyte of interest and affect its ionization efficiency, leading to signal suppression or enhancement. This phenomenon is known as the "matrix effect" and is a major source of quantitative inaccuracy. sci-hub.semdpi.com Because a stable isotope-labeled internal standard like this compound has nearly identical physicochemical properties to its unlabeled counterpart, it experiences the same matrix effects. nih.govmdpi.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to a more accurate measurement of the analyte's true concentration. mdpi.com
The use of this compound as an internal standard significantly improves the robustness of LC-MS/MS assays. nih.gov It corrects for variations that can occur at multiple stages of the analytical process, including sample preparation, injection volume, and fluctuations in instrument performance. sci-hub.sesemanticscholar.org By accounting for this variability, the internal standard ensures that the final calculated concentration is both accurate (close to the true value) and precise (highly reproducible across multiple measurements). nih.govmdpi.com Validation studies for LC-MS/MS methods routinely demonstrate that the use of stable isotope-labeled internal standards yields high accuracy and low relative standard deviation (RSD), often well within the accepted bioanalytical method validation guidelines. nih.govmdpi.com
The primary role of this compound is to enable the absolute quantification of its unlabeled analogue, Acetyl-L-threonine. psu.edunih.gov Absolute quantification determines the exact concentration of a metabolite in a sample, which is crucial for clinical diagnostics and biomarker validation. sci-hub.senih.gov While ideally, a unique stable isotope-labeled internal standard exists for every analyte, in practice, a compound like this compound may also be used for the semi-quantitative analysis of other structurally similar metabolites for which a specific standard is not available, although this approach is less accurate. nih.gov
Function as an Internal Standard in Targeted Metabolomic Profiling
Compensation for Matrix Effects in Complex Biological Samples
Stable Isotope Tracer Methodologies for Metabolic Pathway Elucidation
Beyond its use as an internal standard for quantification, this compound can also serve as a stable isotope tracer. medchemexpress.commedchemexpress.com In this application, the compound is introduced into a biological system, such as cell culture or a whole organism. universiteitleiden.nl Because of the deuterium (B1214612) label, its metabolic fate can be traced. As the organism metabolizes the labeled Acetyl-L-threonine, the deuterium atoms are incorporated into downstream metabolites. By using mass spectrometry to detect these newly labeled products, researchers can map the flow of the atoms through metabolic pathways, providing direct evidence of pathway activity and connectivity. universiteitleiden.nluu.nl This technique is a powerful tool for discovering new metabolic routes and understanding how metabolism is altered in disease states. medchemexpress.comuniversiteitleiden.nl
Tracing Threonine Metabolism and Anabolic/Catabolic Fluxes
Isotopically labeled versions of amino acids are fundamental tools for tracing their metabolic fates within biological systems. This compound, as a deuterated variant of acetyl-L-threonine, serves as a tracer that can be introduced into a system to follow the metabolic pathways of threonine. Once administered, the acetyl group is typically removed by cellular enzymes, releasing L-threonine-d5. The deuterium atoms act as a stable, heavy label that allows researchers to distinguish the tracer from the naturally abundant (unlabeled) threonine.
The primary degradation pathway for threonine in many organisms involves the enzyme threonine dehydrogenase, which converts it into 2-amino-3-ketobutyrate. This intermediate is then cleaved into glycine (B1666218) and acetyl-CoA. By tracking the incorporation of deuterium from L-threonine-d5 into these downstream metabolites, researchers can quantify the rate of threonine catabolism. This quantitative measurement of metabolic reaction rates is known as metabolic flux.
In Vitro Metabolic Flux Analysis (MFA) Applications
In vitro MFA studies, typically conducted in cell cultures, are powerful for dissecting cellular metabolism under controlled conditions. In this context, a tracer like this compound would be added to the cell culture medium. The cells would take up the compound, and the labeled threonine would enter the intracellular metabolic network.
By harvesting the cells over time and analyzing the isotopic enrichment in various metabolites using mass spectrometry, researchers can construct a detailed map of metabolic fluxes. For example, the rate of appearance of deuterium-labeled glycine would directly reflect the flux through the threonine degradation pathway. This approach allows for the precise quantification of how different conditions, such as nutrient availability or genetic modifications, affect threonine metabolism.
Ex Vivo and In Vivo Metabolic Flux Analysis (MFA) Studies
Ex vivo studies, often using tissue slices, and in vivo studies in whole organisms, provide metabolic insights in a more physiologically relevant context. In an in vivo study, this compound could be administered to an organism, and blood or tissue samples would be collected over time. The analysis of these samples would reveal the distribution and conversion of the labeled threonine throughout the body.
Such studies are crucial for understanding inter-organ metabolism. For instance, they could quantify the flux of threonine catabolism in the liver versus other tissues. These analyses face challenges, including the complexity of metabolite exchange between organs, but provide invaluable data on systemic metabolism.
Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA)
Traditional MFA often relies on the assumption of an isotopic steady state, where the labeling pattern of metabolites is stable. However, reaching this state can be slow, especially in organisms with large metabolite pools. Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA) overcomes this by analyzing the transient labeling dynamics before a steady state is reached.
This technique offers several advantages, including shorter experiment times and the ability to resolve fluxes with greater precision in certain parts of the metabolic network. By measuring the rate of change in the isotopic labeling of metabolites like glycine and serine after introducing this compound, INST-MFA can provide rapid and detailed insights into the dynamic regulation of threonine-related pathways.
Interrogating Interconnections within Amino Acid Biosynthetic Networks
Amino acid metabolic pathways are highly interconnected. Threonine, for example, is not only a building block for protein but also a precursor for other amino acids and a key player in central carbon metabolism. Using a tracer like this compound allows researchers to quantitatively trace these connections.
Analysis of Branched-Chain Amino Acid Pathway Regulation
Threonine is a direct precursor for the synthesis of the branched-chain amino acid (BCAA) isoleucine. The BCAA biosynthetic pathway is subject to complex feedback regulation. A tracer such as L-threonine-d5, derived from this compound, would be incorporated into the newly synthesized isoleucine.
By measuring the amount of deuterium-labeled isoleucine, researchers can determine the flux from threonine to isoleucine. This allows for the investigation of how enzymes in the pathway, such as threonine deaminase, are regulated under different cellular conditions. Such studies are critical for understanding metabolic diseases where BCAA metabolism is dysregulated.
Investigating Threonine's Role in Glycine and Serine Synthesis
One of the major catabolic fates of threonine is its conversion to glycine. Glycine, in turn, can be converted to serine via the enzyme serine hydroxymethyltransferase (SHMT). Therefore, threonine metabolism is directly linked to the one-carbon metabolism network where glycine and serine are central nodes.
Introducing this compound and tracing the deuterium label into the glycine and serine pools can quantify the contribution of threonine to the synthesis of these two amino acids. This is particularly important in understanding cellular homeostasis of these crucial amino acids, which are involved in everything from protein synthesis to nucleotide production.
Contributions to Quantitative Proteomics and Protein Turnover Research
The study of the proteome, the entire set of proteins expressed by an organism, requires sophisticated analytical techniques to quantify changes in protein abundance and understand their lifecycle. Quantitative proteomics aims to determine the absolute or relative amounts of proteins in a sample. nih.govnih.gov A key aspect of this is understanding protein turnover—the dynamic balance between protein synthesis and degradation, which governs the concentration and function of proteins within a cell. nih.govmomentum.bio Stable isotope-labeled compounds, such as this compound, are instrumental tools in these investigations, providing a means to trace the fate of amino acids as they are incorporated into new proteins and as existing proteins are broken down. medchemexpress.commedchemexpress.com
Proxy for Threonine in Stable Isotope Labeling Techniques for Proteomics
This compound serves as a valuable tool in quantitative proteomics, specifically as a "heavy" labeled internal standard for its unlabeled counterpart, Acetyl-L-threonine. medchemexpress.commedchemexpress.com It is primarily used in metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.org SILAC is a powerful and widely used method that allows for the precise comparison of protein abundances between different cell populations. nih.gov
The core principle of SILAC involves growing two populations of cells in distinct culture media. One population is grown in a "light" medium containing naturally abundant isotopes of essential amino acids (e.g., L-threonine). The other population is cultured in a "heavy" medium, where one or more amino acids are replaced with their stable, non-radioactive, heavy isotope-labeled versions. wikipedia.orgresearchgate.net this compound, which contains five deuterium (²H or D) atoms in place of hydrogen, acts as such a heavy tracer. medchemexpress.comisotope.comeurisotop.com
During cell growth and protein synthesis, cells in the "heavy" medium incorporate this compound into their proteome wherever threonine would normally occur. researchgate.net Because deuterium is heavier than hydrogen, any protein containing this labeled amino acid will have a slightly greater mass than its "light" counterpart. After the labeling period, the cell populations can be combined for analysis. Using mass spectrometry, the instrument can distinguish between the light and heavy forms of the same protein based on this predictable mass shift. The ratio of the signal intensities for the heavy and light peptide pairs directly corresponds to the relative abundance of that protein in the two original samples. oup.com
The use of this compound as a proxy for threonine allows researchers to track protein expression changes with high accuracy, as the light and heavy samples are mixed early in the experimental workflow, minimizing quantitative errors from sample processing. nih.gov While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, the use of other labeled amino acids like deuterated threonine expands the scope and flexibility of the technique. thermofisher.com
| Feature | "Light" Isotope (Natural Abundance) | "Heavy" Isotope (Labeled) |
|---|---|---|
| Compound | Acetyl-L-threonine | This compound |
| Isotopic Label | ¹H (Protium) | ²H (Deuterium, D) |
| Function | Incorporated into proteins in the control/reference cell population. | Incorporated into proteins in the experimental cell population, acting as a mass tag. |
| Detection | Distinguished by mass spectrometry due to the mass difference between H and D. |
Measurement of Protein Synthesis Rates and Degradation Dynamics
Beyond simply quantifying relative protein abundance at a single point in time, this compound is crucial for studying the dynamics of the proteome—specifically, the rates of protein synthesis and degradation. mdpi.com The steady-state level of any given protein is a result of the equilibrium between its creation and its destruction. momentum.bio Techniques like dynamic SILAC or pulsed SILAC (pSILAC) leverage heavy-labeled amino acids to measure these two processes independently. wikipedia.orgthermofisher.com
In a typical dynamic SILAC experiment to measure protein turnover, cells initially grown in a "light" medium are abruptly switched to a "heavy" medium containing this compound. Samples of the cell culture are then collected at various time points following the switch. thermofisher.com
Measuring Protein Synthesis: By analyzing the proteome at each time point with mass spectrometry, researchers can track the appearance and increasing abundance of "heavy" peptides. The rate at which the heavy, deuterium-labeled version of a peptide appears is a direct measure of that protein's fractional synthesis rate (FSR). nih.gov This allows for the calculation of how quickly new copies of a protein are being made. nih.gov
Measuring Protein Degradation: Simultaneously, the same experiment can be used to measure protein degradation. The pre-existing "light" proteins that were synthesized before the media switch will gradually be degraded by the cell's natural processes, such as the ubiquitin-proteasome pathway. nih.govbmglabtech.com By monitoring the rate at which the signal from the "light" peptides decreases over time, researchers can determine the degradation rate or the half-life of that specific protein. cam.ac.uk
This dual measurement provides a comprehensive picture of protein homeostasis. For instance, a cell might increase the concentration of a specific enzyme not by synthesizing it faster, but by degrading it more slowly. Dynamic SILAC experiments using tracers like this compound can reveal these regulatory mechanisms. thermofisher.comstjude.org Such studies have revealed that protein turnover rates vary dramatically across the proteome, with regulatory proteins often having very short half-lives to allow for rapid changes in their levels, while structural proteins tend to be much more stable. momentum.biocam.ac.uk
| Dynamic Process | Experimental Observation (Using Dynamic SILAC) | Information Gained |
|---|---|---|
| Protein Synthesis | Rate of increase of "heavy" peptide signal (containing this compound). | Fractional Synthesis Rate (FSR) of a protein. |
| Protein Degradation | Rate of decrease of "light" peptide signal (containing natural threonine). | Degradation constant and half-life of a protein. |
| Protein Turnover | Combined analysis of synthesis and degradation rates. | A complete view of protein homeostasis and its regulation. |
Advanced Research Applications and Emerging Trends in Acetyl L Threonine D5 Research
Integration with Multi-Omics Datasets for Systems-Level Understanding
A systems-level understanding of biology requires the integration of data from various molecular levels, including the genome, transcriptome, proteome, and metabolome. Isotope tracers like Acetyl-L-threonine-d5 are pivotal in connecting these layers, providing dynamic functional information that static measurements cannot capture. researchgate.netnih.gov By tracing the flow of the isotope-labeled backbone of this compound through metabolic networks, researchers can link metabolite concentrations with the expression of genes and the abundance of proteins that govern them. nih.gov
Multi-omics approaches that combine transcriptomics, proteomics, and metabolomics provide a comprehensive snapshot of cellular states. frontiersin.orgmdpi.com However, establishing functional links between changes in gene expression and metabolite levels can be challenging. Stable isotope tracers are essential for bridging this gap.
By introducing this compound into a biological system, its conversion into various downstream metabolites can be monitored by mass spectrometry. The deuterium (B1214612) (d5) label creates a distinct mass shift, allowing for the unambiguous detection of metabolites derived from the tracer. The abundance of these d5-labeled metabolites can then be statistically correlated with transcriptomic (mRNA) and proteomic (enzyme) data obtained from the same samples. frontiersin.org A strong correlation between the level of a d5-labeled product and the expression of a particular enzyme-coding gene suggests a functional relationship. This approach helps to validate gene function and understand how metabolic pathways are transcriptionally and translationally regulated. nih.gov
Table 1: Illustrative Correlation Analysis of d5-Metabolite Abundance and Enzyme Expression This table presents hypothetical data to illustrate the correlation between the abundance of a metabolite derived from this compound and the expression levels of related enzymes, as might be determined in a multi-omics experiment.
| d5-Labeled Metabolite | Enzyme (Gene) | Correlation Coefficient (r) | p-value | Implied Relationship |
| d4-Glycine | Threonine Dehydrogenase (TDH) | 0.85 | <0.001 | Strong positive correlation; TDH is likely responsible for the conversion. |
| d5-Acetyl-CoA | Acetyl-CoA Synthetase (ACSS2) | 0.12 | 0.45 | No significant correlation; ACSS2 is not the primary user of this acetyl group. |
| d3-Pyruvate | Threonine Dehydratase (STDH) | 0.79 | <0.005 | Strong positive correlation; STDH pathway activity is linked to expression. |
Computational Modeling of Metabolic Networks Aided by Isotopic Tracing
Computational modeling, particularly Metabolic Flux Analysis (MFA), is a powerful technique for quantifying the rates (fluxes) of intracellular reactions. mdpi.comutah.edu These models rely on experimental data derived from isotope tracing experiments. nih.gov When a labeled substrate such as this compound is introduced, the isotopic labeling patterns of downstream metabolites are measured. researchgate.net
These patterns, known as mass isotopomer distributions, provide a direct readout of the relative activities of different metabolic pathways. researchgate.netnih.gov For example, the pattern of deuterium incorporation into glycine (B1666218) or acetyl-CoA derived from this compound can distinguish between the threonine dehydrogenase pathway and other catabolic routes. nih.govplos.org This quantitative flux data is then used to constrain and validate computational models of the cell's metabolic network, providing a detailed and dynamic picture of metabolism that would otherwise be impossible to obtain. mdpi.comutah.edu
Mechanistic Investigations of Enzyme Kinetics and Substrate Specificity
Deuterium-labeled compounds are invaluable for probing the mechanisms of enzyme-catalyzed reactions. acs.org The use of this compound allows researchers to investigate the kinetics and substrate specificity of enzymes involved in amino acid metabolism and post-translational modifications with high precision.
Lysine (B10760008) acetylation is a critical post-translational modification that regulates protein function, and its dynamics are controlled by acetyltransferases (HATs) and deacetylases (HDACs). researchgate.netasm.orgjst.go.jp this compound can be used as a tool to study the enzymes that act upon acetylated molecules. In deacetylation studies, it can serve as a stable isotope-labeled substrate mimic for deacetylases. nih.gov By monitoring the enzymatic removal of the acetyl group, researchers can determine kinetic parameters. The deuterium label on the threonine backbone provides a unique mass signature, facilitating the separation of the substrate and product from other molecules in the assay mixture during mass spectrometry analysis. This approach can be used to screen for inhibitors or activators of specific deacetylases and to understand their substrate preferences. researchgate.netnih.gov
Using this compound as a substrate allows for precise tracing of the threonine backbone through this pathway. The appearance of d-labeled glycine or acetyl-CoA can be quantified to measure the flux through TDH. Such studies are critical for understanding how threonine metabolism is regulated in different physiological states and how it contributes to the pools of other essential metabolites like glycine and acetyl-CoA. plos.org Furthermore, comparing the kinetic parameters of TDH with deuterated versus non-deuterated substrates can reveal insights into the enzyme's catalytic mechanism. acs.orgacs.org
Elucidation of Acetylation and Deacetylation Mechanisms
Isotope Effects in Biochemical Transformations and Reaction Mechanisms
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, so reactions that involve the cleavage of this bond proceed more slowly. mdpi.com Measuring the KIE by comparing the reaction rates of a deuterated substrate like this compound with its non-deuterated counterpart provides powerful evidence for a proposed reaction mechanism. acs.orgd-nb.info
For an enzyme like threonine dehydrogenase, a significant KIE upon using a substrate deuterated at the α- and β-positions would suggest that the cleavage of C-H bonds at these positions is part of the rate-determining step of the reaction. The magnitude of the KIE can help distinguish between different mechanistic possibilities, such as a concerted hydride transfer versus a stepwise mechanism involving a carbanion intermediate. d-nb.info Therefore, this compound is a crucial probe for dissecting the fundamental chemical steps of enzymatic catalysis and understanding the varied isotopic discrimination patterns among individual amino acids. sethnewsome.orgwhoi.edu
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Measurement for an Enzyme Reaction This table provides an example of how KIE is calculated and interpreted. The values are for illustrative purposes.
| Substrate | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Interpretation |
| Acetyl-L-threonine | 0.50 | \multirow{2}{*}{5.0} | A KIE value significantly greater than 1 indicates that C-H bond cleavage at the deuterated position is part of the rate-limiting step of the reaction mechanism. |
| This compound | 0.10 |
Development of Novel Analytical Platforms for Deuterated Small Molecules
The precise quantification of endogenous small molecules in complex biological matrices is a significant challenge in modern analytical science. Deuterated molecules, such as this compound, serve as ideal internal standards in mass spectrometry-based methods to achieve high accuracy and precision. acs.orglumiprobe.com The development of novel analytical platforms has been driven by the need for higher sensitivity, improved resolution, and greater throughput, which in turn enhances the utility of deuterated standards.
Recent advancements have focused on refining liquid chromatography-tandem mass spectrometry (LC-MS/MS) and flow injection tandem mass spectrometry (FI-MS/MS) systems. nih.govnih.gov These platforms are essential for metabolomics and clinical diagnostics, where compounds like this compound are used to correct for variability during sample preparation and ionization. nih.govsigmaaldrich.cn
A key area of development is in the chromatographic separation of polar compounds, including amino acids and their derivatives. mdpi.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for retaining and separating these molecules, which are often poorly retained on traditional reversed-phase columns. mdpi.comnih.gov The optimization of HILIC methods, including the selection of stationary phases like BEH-amide columns and the composition of the mobile phase (e.g., adjusting concentrations of ammonium (B1175870) formate (B1220265) and formic acid), has led to improved peak shapes and separation of isomers. mdpi.comnih.gov Such enhancements are critical for resolving the target analyte from interfering species, thereby ensuring the accuracy of quantification guided by the deuterated internal standard.
Furthermore, high-resolution mass spectrometry (HRMS) is increasingly being paired with these advanced separation techniques. mdpi.com HRMS provides superior mass accuracy and resolution, which helps in the unequivocal identification of analytes and distinguishes them from background noise, a crucial factor when working with low-concentration metabolites. mdpi.comacs.org
Another trend is the development of methods that avoid chemical derivatization. acs.org While derivatization can improve chromatographic behavior and sensitivity, it adds complexity and potential for error. Direct analysis methods simplify the workflow and are being optimized for quantifying underivatized amino acids using advanced column chemistries and gradient elution techniques. acs.org
The synergy between advanced separation science and high-performance mass spectrometry continues to evolve, providing more robust and sensitive platforms for research. These developments are fundamental to leveraging the full potential of deuterated internal standards like this compound in demanding analytical applications.
Table 1: Comparison of Modern Analytical Platforms for Amino Acid Analysis
| Parameter | HILIC-ESI-MS/MS mdpi.comnih.gov | FI-MS/MS (with Derivatization) nih.gov | HPLC-UV (Underivatized) acs.org |
| Principle | Separation of polar compounds based on partitioning between a hydrophilic stationary phase and a semi-aqueous mobile phase, followed by mass detection. | Direct injection of derivatized sample into the mass spectrometer without chromatographic separation. | Separation based on reversed-phase chromatography with UV detection. |
| Primary Application | Comprehensive profiling of polar metabolites, including amino acids and their derivatives, in complex matrices. | High-throughput screening and quantification of known analytes, such as in newborn screening panels. | Quality control and quantification of specific, often more abundant, amino acids in simpler matrices like dietary supplements. |
| Use of Internal Standard | Essential for accurate quantification; isotope-labeled standards like L-phenyl-d5-alanine are used. mdpi.com | A mixture of labeled amino acids and acylcarnitines is used as an internal standard. nih.gov | Not explicitly mentioned for the primary method, but generally required for high accuracy. |
| Sample Preparation | Protein precipitation followed by dilution. mdpi.com | Protein precipitation, derivatization with butanolic-HCl, drying, and reconstitution. nih.gov | Dissolution in buffer, stirring, and filtration. acs.org |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC I-Class with Xevo TQ-S micro). mdpi.com | Flow injection system coupled to a tandem mass spectrometer (e.g., SCIEX API 3200). nih.gov | High-Performance Liquid Chromatograph with a UV detector (e.g., Agilent 1260 infinity). acs.org |
| Key Advantage | Excellent separation of isomers and comprehensive coverage of polar analytes. mdpi.comnih.gov | Very high throughput and speed due to the absence of a chromatographic run. nih.gov | Simplicity, lower cost, and avoidance of derivatization and mass spectrometry. acs.org |
Future Perspectives and Unexplored Research Avenues for Acetyl L Threonine D5
Expanding the Scope of Metabolic Network Mapping in Diverse Biological Systems
Stable isotope tracers are fundamental to mapping the intricate web of biochemical reactions that constitute cellular metabolism. The introduction of a labeled substrate allows researchers to follow the transformation of the isotope through various metabolic pathways, providing a dynamic view of network connectivity and activity. Acetyl-L-threonine-d5, as a deuterated amino acid derivative, offers a unique probe to investigate specific areas of metabolism.
L-threonine is an essential amino acid that serves as a precursor for the biosynthesis of other amino acids and is a key component of proteins. Its catabolism can lead to the production of important intermediates such as acetyl-CoA and glycine (B1666218). By introducing this compound into a biological system, researchers can trace the fate of the deuterated acetyl group and the threonine backbone. This can help to:
Elucidate the contributions of threonine to central carbon metabolism: By tracking the deuterium (B1214612) label, it is possible to quantify the flux of threonine-derived carbons into the tricarboxylic acid (TCA) cycle via acetyl-CoA.
Investigate amino acid interconversion pathways: The metabolic fate of the threonine backbone can be followed to understand its conversion to other amino acids like glycine.
Probe the regulation of protein and lipid biosynthesis: The incorporation of deuterium from this compound into proteins and fatty acids can provide insights into the regulation of these anabolic pathways under various physiological and pathological conditions.
The application of this compound is not limited to a single organism or cell type. Its use can be extended to a wide array of biological systems, from microbial cultures to complex mammalian models, to explore metabolic diversity and adaptation. For instance, in microbial metabolic engineering, it could be used to optimize the production of L-threonine by identifying and alleviating metabolic bottlenecks. In the context of human health, it could be employed to study metabolic reprogramming in diseases such as cancer and diabetes.
Refinements in Computational Flux Modeling through Advanced Isotopic Data
Metabolic flux analysis (MFA) is a powerful computational technique that quantifies the rates (fluxes) of metabolic reactions within a cell. Isotope-assisted MFA (iMFA) utilizes data from stable isotope labeling experiments to provide more accurate and resolved flux maps. The precision of MFA is highly dependent on the quality and richness of the isotopic labeling data.
The use of deuterated tracers like this compound can significantly enhance the resolution of computational flux models. Deuterium labeling offers several advantages, including a lower natural abundance compared to 13C, which can lead to a better signal-to-noise ratio in mass spectrometry-based analyses. The distinct mass shift introduced by deuterium allows for the clear differentiation of labeled and unlabeled species.
Advanced computational approaches are continually being developed to integrate complex isotopic data into metabolic models. The data generated from this compound tracing can be incorporated into these models to:
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Acetyl-L-threonine-d5 to ensure reproducibility?
- Answer : Synthesis should follow deuterium incorporation protocols, such as using deuterated reagents under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites (e.g., absence of proton signals at specific carbon positions) and mass spectrometry (MS) to verify isotopic purity (>98% d5). Ensure detailed documentation of reaction parameters (temperature, solvent purity) and replicate synthesis batches to assess consistency .
Q. How can researchers quantify isotopic purity in this compound, and what thresholds are acceptable for tracer studies?
- Answer : Isotopic purity is quantified via high-resolution MS or H-NMR. MS detects the mass-to-charge ratio of the deuterated compound, while NMR identifies residual protonation at specific carbons. For metabolic studies, ≥95% isotopic purity is typically required to minimize background noise. Cross-validate results with independent techniques (e.g., isotope ratio mass spectrometry) to ensure accuracy .
Q. What role does this compound play in metabolic flux analysis, and how should it be administered in cell cultures?
- Answer : As a stable isotope tracer, it enables tracking of threonine metabolism via LC-MS/MS. Administer at physiologically relevant concentrations (e.g., 0.1–1 mM) in cell media, ensuring isotopic steady-state conditions. Pre-test cell viability to rule out deuterium-induced toxicity and use internal standards (e.g., C-labeled analogs) for normalization .
Advanced Research Questions
Q. How can isotopic interference from this compound be mitigated in kinetic assays measuring enzyme activity?
- Answer : Deuterium kinetic isotope effects (KIEs) may alter reaction rates. Design parallel experiments with non-deuterated Acetyl-L-threonine to quantify KIEs. Use computational modeling (e.g., density functional theory) to predict deuteration impacts on enzyme binding pockets. Adjust substrate concentrations or employ stopped-flow techniques to capture transient kinetics .
Q. What experimental strategies resolve contradictions in data from this compound tracer studies, such as inconsistent labeling patterns?
- Answer : Contradictions may arise from isotopic scrambling or matrix effects. Perform time-course sampling to identify labeling equilibrium points. Use orthogonal validation methods (e.g., C-glucose co-tracing) to distinguish pathway-specific fluxes. Statistically analyze variability across replicates using ANOVA or mixed-effects models .
Q. How should researchers optimize synthetic yields of this compound while maintaining isotopic fidelity?
- Answer : Screen deuterated reagents (e.g., DO vs. deuterated acetic anhydride) for efficiency and side-product formation. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Use response surface methodology (RSM) to model optimal conditions (temperature, pH) and validate with >3 independent batches. Report yield variability and purity in supplementary datasets .
Q. What statistical approaches are suitable for analyzing this compound stability under varying storage conditions?
- Answer : Conduct accelerated stability studies (e.g., 4°C, −20°C, −80°C) over 6–12 months. Use Kaplan-Meier survival analysis to estimate degradation rates and Cox proportional hazards models to identify risk factors (e.g., humidity). Report confidence intervals for shelf-life predictions and validate with real-time stability data .
Methodological Frameworks
- For Experimental Design : Apply the PICOT framework (Population: target biological system; Intervention: tracer concentration; Comparison: non-deuterated controls; Outcome: metabolic flux rates; Time: sampling intervals) to structure hypotheses .
- For Data Validation : Follow ACS guidelines for reporting analytical data, including instrument parameters, detection limits, and raw data archiving .
Avoided Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
